molecular formula C17H11ClN2O B15201796 1-(2-Chlorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile

1-(2-Chlorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile

Cat. No.: B15201796
M. Wt: 294.7 g/mol
InChI Key: MXAMCRIUYDTCMC-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(2-Chlorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzoyl chloride with 1,2-dihydroquinoline-2-carbonitrile in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-(2-Chlorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce the corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chlorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new chemical entities.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its biological activities, the compound is investigated for its potential therapeutic applications in treating infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

1-(2-Chlorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile can be compared with other quinoline derivatives such as:

    Quinoline-2-carboxylic acid: Similar in structure but lacks the 2-chlorobenzoyl group.

    2-Chloroquinoline: Contains the chlorine atom but lacks the benzoyl and carbonitrile groups.

    1-(2-Chlorobenzoyl)-2-aminobenzene: Similar in structure but has an amino group instead of the quinoline core.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H11ClN2O

Molecular Weight

294.7 g/mol

IUPAC Name

1-(2-chlorobenzoyl)-2H-quinoline-2-carbonitrile

InChI

InChI=1S/C17H11ClN2O/c18-15-7-3-2-6-14(15)17(21)20-13(11-19)10-9-12-5-1-4-8-16(12)20/h1-10,13H

InChI Key

MXAMCRIUYDTCMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=CC=C3Cl)C#N

Origin of Product

United States

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